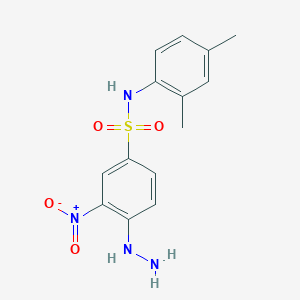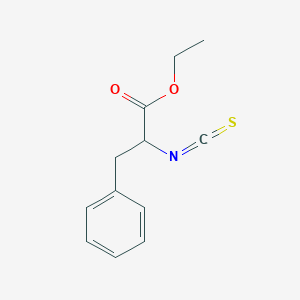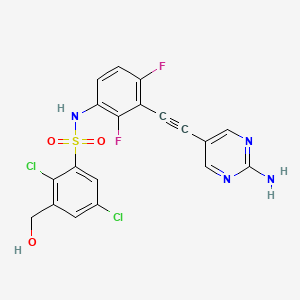![molecular formula C16H15N5O3 B2653120 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034505-83-2](/img/structure/B2653120.png)
6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The triazine ring is a common structure in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the substituents on the triazine ring. The presence of the methoxy and ethyl groups would likely influence the overall shape and properties of the molecule .Chemical Reactions Analysis
Triazine derivatives are known to undergo a variety of chemical reactions, including substitutions and additions . The specific reactions that this compound would undergo would depend on the nature of the substituents and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the nature of the substituents on the triazine ring. Factors such as polarity, solubility, and stability would be determined by these groups .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Novel Synthetic Routes and Chemical Structures : Studies have developed new synthetic routes for producing nicotinamide derivatives, showcasing their potential in creating complex molecules. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a novel class of pseudopeptidic triazines, highlighting innovative approaches to molecular design and synthesis Sañudo, Marcaccini, Basurto, & Torroba, 2006.
Crystal Structure Analysis : The crystal structures of ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and its variants demonstrate how subtle changes in molecular composition can significantly affect crystal packing and hydrogen bonding patterns. This underscores the importance of structural analysis in understanding the physical properties of chemical compounds Cobo, Glidewell, Low, & Orozco, 2008.
Biological Applications
Antiprotozoal and Antineoplastic Activities : Some nicotinamide derivatives have been evaluated for their antiprotozoal and antineoplastic activities. For example, certain aza-analogues of furamidine showed potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds achieving curative outcomes in an in vivo mouse model Ismail et al., 2003.
Antimicrobial and Anticancer Properties : Derivatives of nicotinamide have been synthesized and tested for their antimicrobial and anticancer properties, showing moderate activity in preliminary screenings. This indicates potential therapeutic applications of nicotinamide derivatives in treating infections and cancer Ross, 1967.
Chemical Properties and Reactivity
- Chemical Modifications and Reactivity : The studies on the chemical modification of nicotinamide derivatives, such as Lewis acid-promoted substitutions, provide valuable insights into their reactivity and potential for further functionalization. This knowledge is crucial for designing novel compounds with enhanced properties or specific biological activities Abdel-Aziz, 2007.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methoxy-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-24-14-7-6-11(10-18-14)15(22)17-8-9-21-16(23)12-4-2-3-5-13(12)19-20-21/h2-7,10H,8-9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQXUKWSFWMEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2653048.png)
![7-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2653051.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2653053.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2653056.png)
![1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2653057.png)
![7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2653059.png)
